molecular formula C7H11N3O B065609 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 179810-61-8

1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No. B065609
M. Wt: 153.18 g/mol
InChI Key: LYQJYNZYTAGPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone, also known as ADPE, is a pyrazole derivative with potential biological activities. It has been studied for its potential use in various scientific research applications, including cancer treatment and neuroprotection.

Mechanism Of Action

The exact mechanism of action of 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone is not fully understood. However, studies suggest that it may act through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to decrease the expression of various proteins involved in cell cycle regulation and increase the expression of proteins involved in apoptosis. In neuroprotection research, it has been shown to decrease oxidative stress and inflammation, and increase the expression of neuroprotective proteins.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone in lab experiments is its potential for use in cancer treatment and neuroprotection research. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone. One area of interest is its potential use in combination therapy with other cancer drugs. Another area is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone and its potential side effects.
Conclusion
In conclusion, 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative with potential biological activities. It has been studied for its potential use in cancer treatment and neuroprotection research. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ammonia. The final product is obtained through purification and recrystallization.

Scientific Research Applications

1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been studied for its potential use in cancer treatment and neuroprotection. In cancer research, 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In neuroprotection research, 1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone has been shown to have antioxidant and anti-inflammatory properties, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

179810-61-8

Product Name

1-(3-Amino-1,5-dimethyl-1H-pyrazol-4-yl)ethanone

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(3-amino-1,5-dimethylpyrazol-4-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-4-6(5(2)11)7(8)9-10(4)3/h1-3H3,(H2,8,9)

InChI Key

LYQJYNZYTAGPCJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)N)C(=O)C

Canonical SMILES

CC1=C(C(=NN1C)N)C(=O)C

synonyms

Ethanone, 1-(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)- (9CI)

Origin of Product

United States

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